N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound that belongs to the class of benzoxadiazole derivatives. This compound is characterized by the presence of a fluorophenyl group and two nitro groups attached to the benzoxadiazole ring. Benzoxadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based sensing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a benzoxadiazole derivative, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and temperatures ranging from 0°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of fluorescent probes for imaging and detection of biological molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The compound’s fluorophenyl and nitro groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- N-(3-fluorophenyl)-N′-(2-thiazolyl)urea
Comparison: N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both fluorophenyl and nitro groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, particularly in fluorescence-based sensing and materials science.
Properties
IUPAC Name |
N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6FN5O5/c13-6-2-1-3-7(4-6)14-10-8(17(19)20)5-9(18(21)22)11-12(10)16-23-15-11/h1-5,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJVRHFMHYZDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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